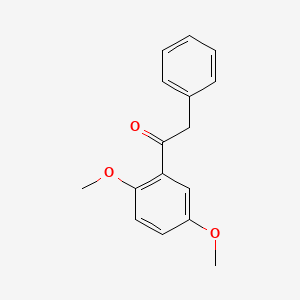
Diethyl (nonafluorobutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (nonafluorobutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a nonafluorobutyl chain. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to hydrolysis. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (nonafluorobutyl)phosphonate typically involves the reaction of diethyl phosphite with a nonafluorobutyl halide under basic conditions. A common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with nonafluorobutyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (nonafluorobutyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nonafluorobutyl group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Hydrolysis: Under acidic or basic conditions, the ester bonds in this compound can be hydrolyzed to produce phosphonic acids.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Phosphonic Acids: Formed through hydrolysis
Phosphine Oxides: Formed through reduction
Substituted Phosphonates: Formed through nucleophilic substitution
Aplicaciones Científicas De Investigación
Diethyl (nonafluorobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound due to its stability and resistance to enzymatic degradation.
Medicine: Explored for use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized as a flame retardant, plasticizer, and corrosion inhibitor due to its thermal stability and chemical resistance
Mecanismo De Acción
The mechanism of action of diethyl (nonafluorobutyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by mimicking phosphate esters, thereby interfering with enzymatic processes. The nonafluorobutyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (perfluorobutyl)phosphonate
Uniqueness
Diethyl (nonafluorobutyl)phosphonate is unique due to the presence of the nonafluorobutyl group, which imparts exceptional thermal stability and resistance to hydrolysis. This makes it more suitable for applications requiring high durability and chemical resistance compared to its non-fluorinated counterparts .
Propiedades
| 81509-47-9 | |
Fórmula molecular |
C8H10F9O3P |
Peso molecular |
356.12 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane |
InChI |
InChI=1S/C8H10F9O3P/c1-3-19-21(18,20-4-2)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3 |
Clave InChI |
SXRQVPQSAODONG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


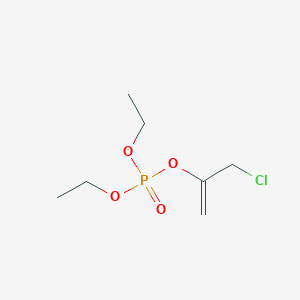

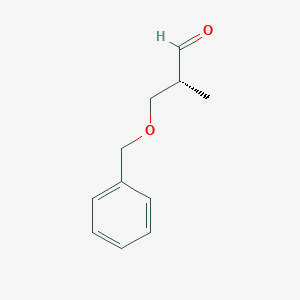
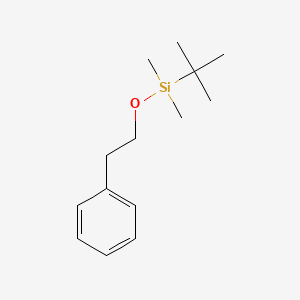


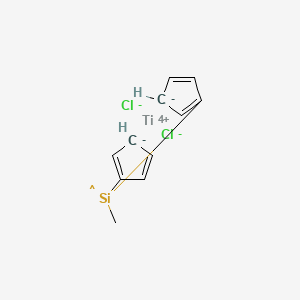
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
